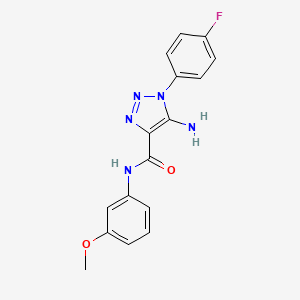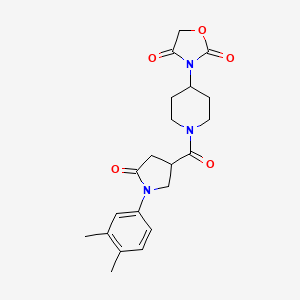
3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dichotomy in Ring Opening Reactions
Research by Šafár̆ et al. (2000) explores the ring-opening reaction of certain dioxane-diones with cyclic secondary amines. This study highlights the diverse outcomes dependent on the type of amine used, leading to the formation of cyclopentenyl derivatives. Such chemical transformations are crucial for synthesizing novel compounds with potential applications in material science and drug development (Šafár̆ et al., 2000).
Novel Multicomponent Synthesis
Rahmani et al. (2018) reported an efficient synthesis method for pyridine-pyrimidines using a multicomponent reaction catalyzed by an ionic liquid. This approach underscores the significance of innovative catalysis in synthesizing complex organic molecules, potentially useful in pharmaceuticals and agrochemicals (Rahmani et al., 2018).
Asymmetric Construction of Spirocyclic Compounds
Yang et al. (2015) demonstrated a method for creating spirocyclic pyrrolidine-thia(oxa)zolidinediones with high diastereo- and enantioselectivity. This research is indicative of the advanced methodologies in organic synthesis aimed at generating compounds with precise structural configurations, which are essential for the development of drugs with targeted properties (Yang et al., 2015).
Microwave-assisted Rapid Polycondensation
Mallakpour and Rafiee (2004) explored microwave-assisted polycondensation for synthesizing polyureas containing specific dione units. This study reflects the growing interest in employing microwave irradiation to expedite chemical syntheses, offering pathways to novel materials with potential applications ranging from biomedicine to engineering (Mallakpour & Rafiee, 2004).
Synthesis of Substituted Piperidines
Katritzky et al. (1999) investigated the synthesis of substituted piperidines from bis(benzotriazol-1-yl)methylamines, showcasing the versatility of organic synthesis in creating complex nitrogen-containing cycles. Such compounds have a broad spectrum of application in medicinal chemistry and agrochemical research (Katritzky et al., 1999).
properties
IUPAC Name |
3-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-13-3-4-17(9-14(13)2)23-11-15(10-18(23)25)20(27)22-7-5-16(6-8-22)24-19(26)12-29-21(24)28/h3-4,9,15-16H,5-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRHKOZIJJXTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)N4C(=O)COC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2680389.png)
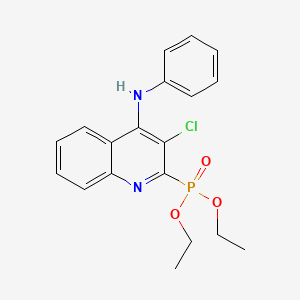
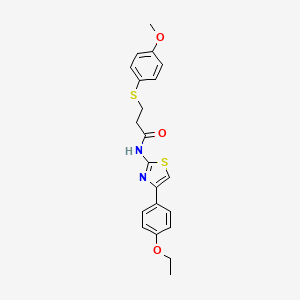

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate](/img/structure/B2680396.png)
![benzo[d][1,3]dioxol-5-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2680397.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B2680399.png)
![2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B2680400.png)
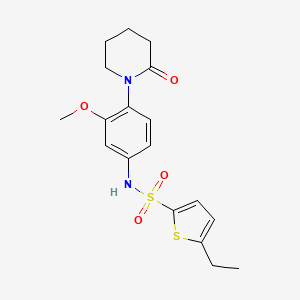
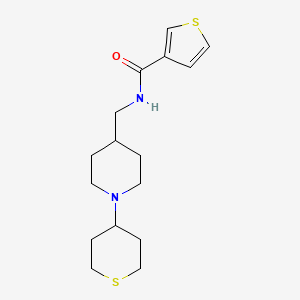
![Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-](/img/structure/B2680407.png)
